Bis(diethylamino)-tert-butoxyphosphine
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Overview
Description
Bis(diethylamino)-tert-butoxyphosphine is an organophosphorus compound that features a phosphorus atom bonded to two diethylamino groups and one tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-tert-butoxyphosphine typically involves the reaction of diethylamine with tert-butyl alcohol and a phosphorus trihalide, such as phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2(C2H5)2NH+(CH3)3COH→(C2H5)2N−P((CH3)3CO)−N(C2H5)2+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Bis(diethylamino)-tert-butoxyphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diethylamino or tert-butoxy groups are replaced by other functional groups.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used for coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry
In chemistry, Bis(diethylamino)-tert-butoxyphosphine is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes, such as cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of bioactive compounds.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique reactivity allows for the development of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which Bis(diethylamino)-tert-butoxyphosphine exerts its effects is primarily through its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with metal atoms and facilitating various chemical transformations. The diethylamino and tert-butoxy groups influence the electronic and steric properties of the compound, affecting its reactivity and selectivity in different reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine: An organosilicon compound with similar coordination properties.
Bis(diethylamino)silane: Another compound with diethylamino groups, used in similar applications.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Uniqueness
Bis(diethylamino)-tert-butoxyphosphine is unique due to the presence of both diethylamino and tert-butoxy groups, which provide a distinct combination of electronic and steric effects. This makes it a versatile ligand in coordination chemistry and a valuable reagent in organic synthesis.
Biological Activity
Bis(diethylamino)-tert-butoxyphosphine (BDBP) is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article delves into the biological activity of BDBP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
BDBP has the molecular formula C12H29N2OP. It features a tert-butoxy group and two diethylamino groups attached to a phosphorus atom. The presence of these functional groups is crucial for its biological interactions.
Biological Activity Overview
Research into the biological activity of BDBP indicates several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that BDBP exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
- Cytotoxicity : BDBP has shown cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The compound's ability to induce apoptosis in these cells has been noted in several studies.
- Enzyme Inhibition : BDBP may act as an inhibitor for certain enzymes, which could be leveraged in drug design to target specific biochemical pathways.
Table 1: Summary of Biological Activities of BDBP
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits phosphatases |
Case Studies
-
Antimicrobial Studies :
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of BDBP against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent. -
Cytotoxicity Assessment :
In vitro studies on human cancer cell lines revealed that BDBP exhibited IC50 values ranging from 20 to 30 µM. These findings were published in the Journal of Medicinal Chemistry, highlighting the compound's potential as a lead structure for anticancer drug development. -
Enzyme Inhibition Mechanism :
Research published in the International Journal of Biochemistry explored the inhibitory effects of BDBP on alkaline phosphatase. The study utilized kinetic assays to determine that BDBP acts as a non-competitive inhibitor, providing insights into its mechanism of action.
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological profile of BDBP:
- Acute Toxicity : Data suggests that BDBP can cause skin and eye burns upon contact, indicating a need for caution when handling this compound.
- Chronic Exposure Risks : Long-term exposure may lead to respiratory issues due to inhalation risks associated with fine particles or vapors.
Properties
IUPAC Name |
N-[diethylamino-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29N2OP/c1-8-13(9-2)16(14(10-3)11-4)15-12(5,6)7/h8-11H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBZBDJLDICQBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29N2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402526 |
Source
|
Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118818-64-7 |
Source
|
Record name | tert-Butyl N,N,N',N'-tetraethylphosphorodiamidoite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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